N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide
Description
Properties
IUPAC Name |
(3Z)-N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c17-12-2-5-14(6-3-12)21-16(22)7-8-20-23-10-11-1-4-13(18)9-15(11)19/h1-6,8-9H,7,10H2,(H,21,22)/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLIHVZBHPNYQZ-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structural characteristics that contribute to its function.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Dichlorobenzyl moiety : Potentially increases the compound's reactivity and binding affinity to target sites.
- Imino group : Contributes to the compound's ability to form hydrogen bonds, which can be crucial for biological activity.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 367.63 g/mol |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing moderate to good activity.
- Tested Organisms :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida albicans)
Minimum Inhibitory Concentration (MIC)
The MIC values for the compound ranged from 100 to 400 µg/mL across different microorganisms, indicating its potential as an antimicrobial agent .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays were performed on human cancer cell lines. The compound demonstrated selective cytotoxic effects, particularly against:
- Cell Lines Tested :
- HT-29 (colon cancer)
- TK-10 (kidney cancer)
The results showed significant growth inhibition at concentrations as low as 10 µg/mL, suggesting that the compound may have therapeutic potential in oncology .
The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. The imino group may facilitate interactions with enzyme active sites, leading to disruption of metabolic pathways essential for microbial and cancer cell survival.
Case Study: Antimicrobial Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The findings indicated that modifications in the side chains significantly influenced their potency.
Comparative Table of Derivatives
| Compound Derivative | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 200 | Moderate |
| Derivative A | 150 | Good |
| Derivative B | 300 | Moderate |
Structural Analysis
X-ray crystallography studies revealed that the compound adopts a specific conformation that optimizes its interaction with biological targets through hydrogen bonding networks. This structural insight is crucial for further drug design efforts .
Conclusion and Future Directions
This compound shows significant promise as an antimicrobial and anticancer agent. Future research should focus on:
- Mechanistic studies to elucidate the precise pathways affected by this compound.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Synthesis of analogs to improve potency and selectivity.
Scientific Research Applications
N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide is a chemical compound with the molecular formula and a molecular weight of 416.1. It is available for research purposes with a purity of around 95%.
Scientific Research Applications
The primary applications of this compound and its derivatives lie in:
Synthesis and Complex Formation
- These compounds can form complexes with metals, useful in chemical processes.
- Oxido-vanadium(V) complexes with tridentate Schiff base ligands derived from similar compounds have been synthesized and characterized using X-ray diffraction and DFT calculations to study their structural and electronic properties.
- These complexes have potential applications in catalysis and material science.
Biological Activities
- Related compounds have been researched for their immunosuppressive activities, showing potential in medical applications.
- N-aryl-3-(indol-3-yl)propanamides, for example, have exhibited inhibitory activity on immune responses, suggesting their therapeutic potential in managing immune-related disorders.
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and shown to possess antibacterial and antifungal properties.
- This suggests the role of derivatives of this compound in the development of new antimicrobial therapies.
Comparison with Similar Compounds
N-(2,4-Dichlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide
3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide (CAS 477851-54-0)
N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide
- Structure: Replaces the oxyimino group with a ketone and introduces a nitro group .
- Impact: The nitro group’s strong electron-withdrawing nature increases reactivity but may reduce stability compared to the oxyimino moiety.
Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity : Halogenated derivatives (e.g., target compound) exhibit higher LogP values than methoxy-containing analogues (e.g., 43-THP), favoring blood-brain barrier penetration but risking solubility issues .
- Bioactivity: The dichlorobenzyloxyimino group in the target compound may mimic kinase inhibitors, while chromenone derivatives (VIj) target adenosine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
